molecular formula C11H12ClN5S B12736491 Benzimidazole, 2-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-, hydrochloride CAS No. 87236-35-9

Benzimidazole, 2-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-, hydrochloride

Cat. No.: B12736491
CAS No.: 87236-35-9
M. Wt: 281.77 g/mol
InChI Key: ZLHAPHRPYSEXJZ-UHFFFAOYSA-N
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Description

Benzimidazole, 2-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-, hydrochloride is a chemical compound with a complex structure that includes a benzimidazole ring and a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 2-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-, hydrochloride typically involves the reaction of benzimidazole derivatives with triazole compounds. One common method includes the nucleophilic substitution reaction where the benzimidazole derivative reacts with a triazole compound in the presence of a suitable base and solvent . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 2-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-, hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .

Scientific Research Applications

Benzimidazole, 2-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-, hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzimidazole, 2-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzimidazole, 2-(((5-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-, hydrochloride is unique due to its specific combination of benzimidazole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

87236-35-9

Molecular Formula

C11H12ClN5S

Molecular Weight

281.77 g/mol

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole;hydrochloride

InChI

InChI=1S/C11H11N5S.ClH/c1-7-12-11(16-15-7)17-6-10-13-8-4-2-3-5-9(8)14-10;/h2-5H,6H2,1H3,(H,13,14)(H,12,15,16);1H

InChI Key

ZLHAPHRPYSEXJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SCC2=NC3=CC=CC=C3N2.Cl

Origin of Product

United States

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